molecular formula C7H6Br2S B3098884 2,5-Dibromothioanisole CAS No. 134646-03-0

2,5-Dibromothioanisole

Cat. No. B3098884
CAS RN: 134646-03-0
M. Wt: 282 g/mol
InChI Key: FJWOCBXOKSWZPN-UHFFFAOYSA-N
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Description

2,5-Dibromothioanisole is a chemical compound with the molecular formula C7H6Br2S and a molecular weight of 282 . It is also known by other names such as 1,4-Dibromo-2-methylsulfanyl-benzene and 1,4-Dibromo-2-(methylthio)benzene .


Molecular Structure Analysis

The molecular structure of 2,5-Dibromothioanisole consists of a benzene ring with two bromine atoms and a methylthio group attached .


Physical And Chemical Properties Analysis

2,5-Dibromothioanisole has a melting point of 62-63 °C and a boiling point of 90-95 °C under a pressure of 0.5 Torr . It has a density of 1.92±0.1 g/cm3 .

Scientific Research Applications

1. Metabolism and Excretion in Rats

A study by Sapota et al. (1999) investigated the distribution, excretion, and metabolism of 1,3-dibromobenzene in rats, which is closely related to 2,5-dibromothioanisole. The research found that around 74 to 90% of the administered substance was excreted in urine within 72 hours. They identified several metabolites in urine, including unchanged 1,3-dibromobenzene, dibromophenols, dibromothiophenols, dibromothioanisole, bromophenol, bromohydroxythiophenols, and bromohydroxythioanisole. These findings provide insights into the metabolism of brominated compounds in biological systems (Sapota et al., 1999).

Safety and Hazards

2,5-Dibromothioanisole can cause irritation and may be harmful if inhaled, comes in contact with skin, or if swallowed . It is recommended to avoid breathing dust, vapor, mist, or gas, and to avoid contact with skin and eyes .

properties

IUPAC Name

1,4-dibromo-2-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2S/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWOCBXOKSWZPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromothioanisole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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